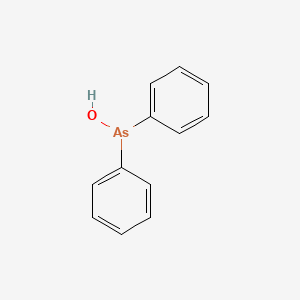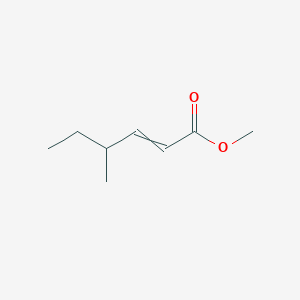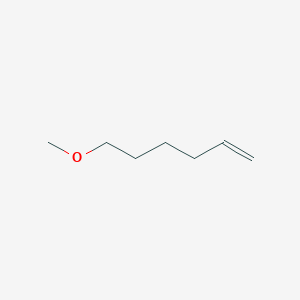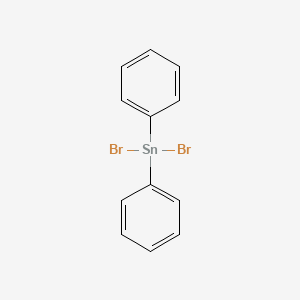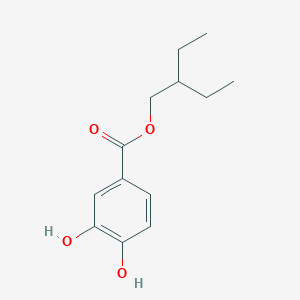
2-Ethylbutyl 3,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzoic acid+2-EthylbutanolH2SO42-Ethylbutyl 3,4-dihydroxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3,4-benzoquinone derivatives.
Reduction: Formation of 2-ethylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Applications De Recherche Scientifique
2-Ethylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of polymers and as an additive in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethylbutyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes, such as prolyl hydroxylase, which plays a role in the regulation of hypoxia-inducible factors (HIFs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: An ester derivative with similar antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Another ester derivative used in similar applications.
3,4-Dihydroxybenzoic acid:
Uniqueness
2-Ethylbutyl 3,4-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and bioavailability compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
5438-57-3 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-ethylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3 |
Clé InChI |
CCCKHDBAXCHRQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
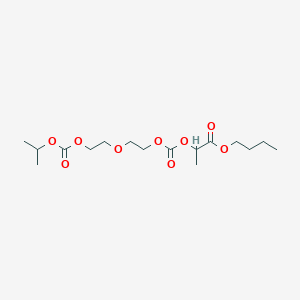
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
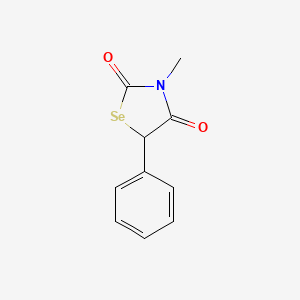
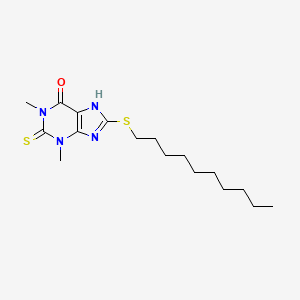
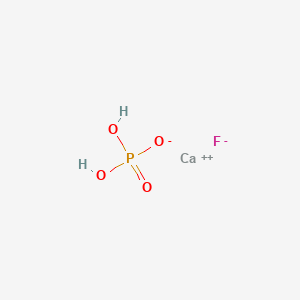
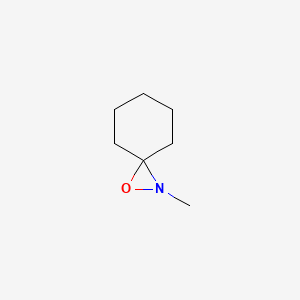

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
